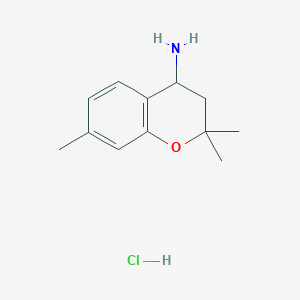
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
Vue d'ensemble
Description
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is a chemical compound with the molecular formula C({12})H({18})ClNO. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of three methyl groups and an amine group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces chroman-4-one derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted chroman derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,7-Trimethyl-chroman-4-ylamine hydrochloride depends on its specific application:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular responses.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,7-Trimethyl-chroman-4-ol: Lacks the amine group but shares the chroman structure.
2,2,7-Trimethyl-chroman-4-one: Contains a ketone group instead of an amine.
2,2,7-Trimethyl-chroman-4-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2,2,7-Trimethyl-chroman-4-ylamine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. This combination makes it particularly valuable for specific research applications where these properties are desired.
Propriétés
IUPAC Name |
2,2,7-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8;/h4-6,10H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWTZLIPPKWQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


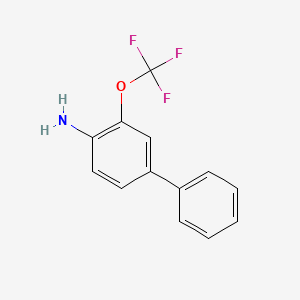
![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)
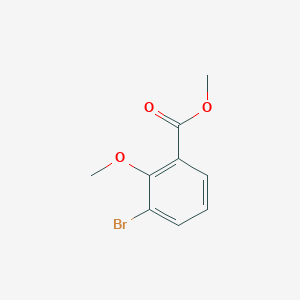

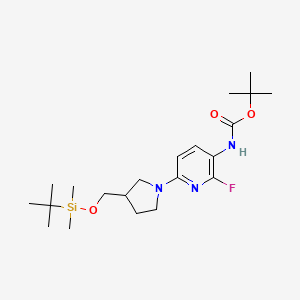
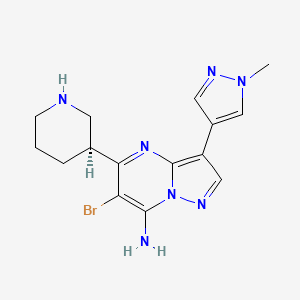
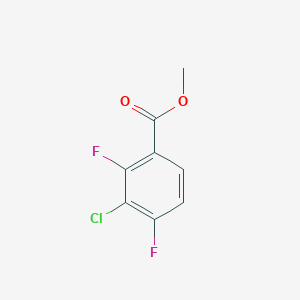
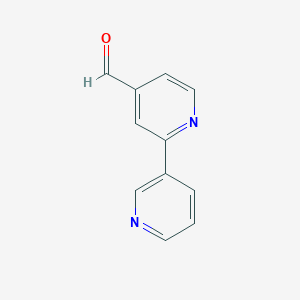
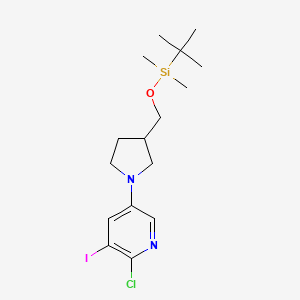
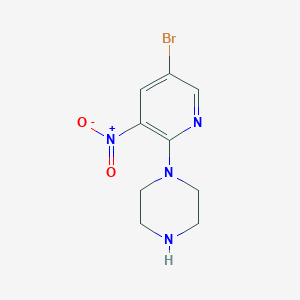
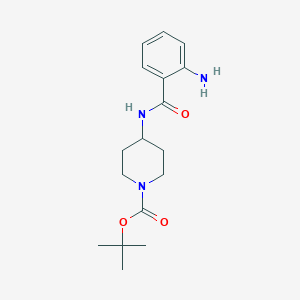

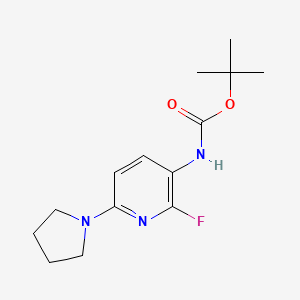
![6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521414.png)
